1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Overview
Description
1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C16H20BN3O4 and its molecular weight is 329.2 g/mol. The purity is usually 95%.
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Biological Activity
1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a notable example that combines a pyrazole core with a nitrophenyl substituent and a boron-containing moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure that can be broken down into three primary components:
- Pyrazole Ring: A five-membered ring known for its role in various biological activities.
- Nitrophenyl Group: This moiety is often associated with enhanced anti-inflammatory and antibacterial properties.
- Dioxaborolane Unit: This boron-containing structure is linked to various biological applications, including drug delivery and targeting.
Antimicrobial Activity
Recent studies have demonstrated that substituted pyrazoles exhibit significant antimicrobial properties. The incorporation of the nitrophenyl group in the pyrazole structure has been linked to enhanced activity against various pathogens. For instance:
- Antibacterial Activity: Compounds similar to the one have shown effectiveness against Gram-positive and Gram-negative bacteria. A study indicated that pyrazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity: Some derivatives have also shown promising antifungal activity, particularly against Candida species .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. The presence of the nitrophenyl group has been associated with superior anti-inflammatory effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. In vitro studies have reported that compounds with this scaffold can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Anticancer Activity
Research into the anticancer properties of pyrazole derivatives has revealed promising results. For example:
- Cell Proliferation Inhibition: The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro assays showed that it could reduce cell viability by over 50% at certain concentrations .
- Mechanism of Action: The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy:
- Anti-inflammatory Mechanisms:
- Anticancer Screening:
Summary Table of Biological Activities
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BN3O4/c1-15(2)16(3,4)24-17(23-15)13-9-18-19(11-13)10-12-6-5-7-14(8-12)20(21)22/h5-9,11H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTIPQGSANXTSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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